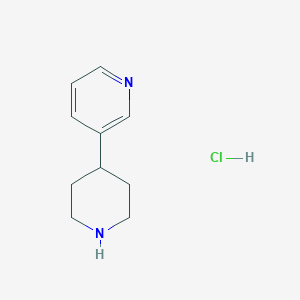

3-(Piperidin-4-yl)pyridine hydrochloride

Description

Significance in Heterocyclic Chemistry and Medicinal Chemistry Research

The significance of the 3-(piperidin-4-yl)pyridine (B1598408) scaffold lies in its hybrid structure, which is highly valued in modern drug discovery. The pyridine (B92270) moiety, an electron-deficient aromatic ring, can engage in various interactions such as hydrogen bonding (via the nitrogen atom) and π-stacking with biological targets like enzymes and receptors. The piperidine (B6355638) ring, a non-aromatic, saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize a compound's spatial arrangement and conformational flexibility. This flexibility is critical for achieving a precise fit within the binding site of a target protein.

This bifunctional nature allows chemists to systematically modify different parts of the molecule to explore structure-activity relationships (SAR). The piperidine nitrogen, for example, is a common site for introducing various substituents to alter a compound's potency, selectivity, and pharmacokinetic properties.

Research has demonstrated the utility of this scaffold in developing targeted therapeutic agents. For instance, derivatives of the closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been synthesized and identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. acs.orgnih.gov In these studies, the pyridine core was found to be important for activity, and modifications on the piperidine ring were explored to enhance potency and selectivity. nih.gov

Another key application has been in the development of inhibitors for Cholesterol 24-Hydroxylase (CH24H), a potential target for treating neurodegenerative diseases. acs.org Starting from a 3-substituted-4-phenylpyridine scaffold, researchers introduced a piperidin-4-yl group at the 3-position, creating a novel class of CH24H inhibitors. acs.org This work highlighted how the piperidin-4-yl group could be used as a key substructure to validate new therapeutic hypotheses. acs.org The synthesis of these derivatives often involves multi-step processes, including Suzuki-Miyaura coupling to build the core structure, followed by modifications to the piperidine ring. acs.org

Historical Context of Piperidine and Pyridine Scaffolds in Drug Discovery

The use of piperidine and pyridine rings in medicinal chemistry is not a new phenomenon; these heterocycles are among the most common structural motifs found in pharmaceuticals. lifechemicals.com Their long history of success has established them as "privileged scaffolds"—frameworks that are known to bind to multiple biological targets and can serve as a basis for designing new drugs for a wide range of diseases.

The piperidine ring is a cornerstone in drug design, recognized as the most frequently used heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). acs.org Its derivatives are integral to drugs across numerous therapeutic areas, including central nervous system (CNS) modulators, antihistamines, analgesics, and anti-cancer agents. acs.orgresearchgate.net The prevalence of the piperidine scaffold is due to its ability to confer favorable properties to a drug molecule, such as improved solubility and the ability to form key interactions with protein targets.

Similarly, the pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Its presence in a molecule can significantly enhance biochemical potency, improve metabolic stability, and address issues related to protein binding. acs.org The pyridine unit is found in natural products like vitamins (e.g., vitamin B6) and alkaloids, as well as in a multitude of synthetic drugs. lifechemicals.com The development of functionalized pyridines as building blocks has been a major focus in organic synthesis to facilitate the creation of new chemical entities for drug discovery programs. lifechemicals.comwhiterose.ac.uk

The combination of these two historically significant scaffolds in 3-(piperidin-4-yl)pyridine hydrochloride provides a robust platform for medicinal chemists, leveraging the proven track records of both heterocycles to explore new chemical space and develop the next generation of targeted therapies.

Table 2: Examples of Marketed Drugs Containing Piperidine or Pyridine Scaffolds

| Drug Name | Scaffold | Therapeutic Use |

|---|---|---|

| Donepezil | Piperidine | Alzheimer's Disease |

| Methylphenidate | Piperidine | ADHD |

| Fentanyl | Piperidine | Analgesic |

| Loratadine | Piperidine | Antihistamine |

| Isoniazid | Pyridine | Tuberculosis |

| Aripiprazole | Pyridine | Antipsychotic |

| Torasemide | Pyridine | Antihypertensive |

| Vismodegib | Pyridine | Anti-cancer |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-4-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBALAFIFDKQHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Piperidin 4 Yl Pyridine Hydrochloride and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a fundamental aspect of the synthesis of 3-(Piperidin-4-yl)pyridine (B1598408). A primary and widely employed strategy is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often using transition metal catalysts such as platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be modulated to achieve the desired reduction. For instance, the hydrogenation of a substituted pyridine can be carried out in a protic solvent like glacial acetic acid, which can facilitate the reaction and influence its stereoselectivity. chemicalbook.com

Another significant strategy involves starting from a pre-functionalized piperidine or a precursor that can be cyclized to form the piperidine ring. For example, intramolecular cyclization reactions can be employed. Precursors for such cyclizations can be synthesized via methods like the Mitsunobu reaction, where an amino alcohol can be cyclized to form the piperidine ring. researchgate.net Additionally, reductive amination of a suitable keto-amine precursor is a powerful method for constructing the piperidine ring. chim.it

Furthermore, the Petrenko-Kritschenko piperidone synthesis offers a classical approach to constructing 4-piperidone (B1582916) rings, which are versatile intermediates for the synthesis of 4-substituted piperidines. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. acs.org The resulting 4-piperidone can then be further functionalized at the 4-position before or after reduction of the ketone.

Approaches for Pyridine Moiety Introduction

The introduction of the pyridine moiety can be achieved through various synthetic routes. One common approach is to construct the pyridine ring from acyclic precursors. This can be accomplished through condensation reactions. For example, a multicomponent reaction involving an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound can lead to the formation of a substituted pyridine ring.

Alternatively, and more commonly for the synthesis of 3-(piperidin-4-yl)pyridine, a pre-existing pyridine ring is functionalized at the 3-position. This can be achieved through various cross-coupling reactions where a 3-halopyridine or a pyridine-3-boronic acid derivative is coupled with a suitable piperidine precursor. The choice of the pyridine starting material is crucial and often dictates the subsequent coupling strategy. For instance, 3-bromopyridine (B30812) is a common starting material for coupling reactions. acs.org

Coupling and Linker Formation Techniques

The connection between the piperidine and pyridine rings is a critical step in the synthesis of 3-(Piperidin-4-yl)pyridine. Several modern cross-coupling reactions are instrumental in forming this bond.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of synthesizing 3-(piperidin-4-yl)pyridine derivatives, this reaction typically involves the palladium-catalyzed coupling of a pyridine-3-boronic acid or its ester with a 4-halo- or 4-triflyloxy-piperidine derivative (or a precursor like a tetrahydropyridine). researchgate.net

A representative synthesis of a related compound, 4-phenyl-3-(piperidin-4-yl)pyridine dihydrochloride, illustrates this approach. The synthesis begins with a Suzuki-Miyaura coupling of a commercially available 3-bromo-4-phenylpyridine (B1332960) with a protected piperidine-4-boronic acid ester. Following the successful coupling, the protecting group on the piperidine nitrogen (e.g., a Boc group) is removed, and the intermediate can be further modified if necessary. The final step often involves hydrogenation to saturate any remaining double bonds in the piperidine precursor ring, followed by salt formation to yield the hydrochloride. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Bromo-4-phenylpyridine | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | tert-butyl 4-(4-phenylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate |

The Mitsunobu reaction is a versatile tool for the formation of carbon-oxygen and carbon-nitrogen bonds, typically involving the reaction of an alcohol with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. dtic.mil While not a direct C-C coupling method, it can be strategically employed in the synthesis of 3-(piperidin-4-yl)pyridine derivatives.

One application is in the construction of the piperidine ring itself through intramolecular cyclization. A suitably functionalized amino alcohol precursor, where the amino and hydroxyl groups are separated by an appropriate carbon chain, can undergo an intramolecular Mitsunobu reaction to form the piperidine ring. researchgate.net

Another potential application is in the derivatization of the 3-(piperidin-4-yl)pyridine scaffold. For instance, if a hydroxyl group is present on either the piperidine or pyridine ring, the Mitsunobu reaction can be used to introduce various functional groups by reacting it with a suitable nucleophile. researchgate.net

Note: This represents a plausible application of the Mitsunobu reaction for derivatization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is highly relevant for the synthesis of analogs of 3-(piperidin-4-yl)pyridine where the two rings are connected through a nitrogen atom, or for the derivatization of the core scaffold.

For instance, a 3-halopyridine can be coupled with a 4-aminopiperidine (B84694) derivative to form a 3-(4-aminopiperidin-1-yl)pyridine structure. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of the substrates. acs.org

This methodology is also extensively used for the N-arylation of the piperidine nitrogen in the 3-(piperidin-4-yl)pyridine scaffold, allowing for the introduction of various aryl and heteroaryl groups.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |

| 3-Bromopyridine | 4-Aminopiperidine (N-protected) | Pd2(dba)3 | Xantphos | Cs2CO3 | N-protected-1-(pyridin-3-yl)piperidin-4-amine |

| 3-(Piperidin-4-yl)pyridine | Bromobenzene | Pd(OAc)2 | BINAP | NaOtBu | 1-Phenyl-4-(pyridin-3-yl)piperidine |

Note: These represent plausible applications of the Buchwald-Hartwig reaction.

Derivatization and Functionalization Strategies

Once the core 3-(piperidin-4-yl)pyridine scaffold is synthesized, it can be further modified to explore structure-activity relationships. The secondary amine of the piperidine ring is a primary site for derivatization.

N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. N-Arylation can be achieved using methods such as the Buchwald-Hartwig amination, as mentioned previously, or through nucleophilic aromatic substitution reactions.

Functionalization of the Pyridine Ring: The pyridine ring can also be functionalized. For example, electrophilic aromatic substitution reactions can introduce substituents onto the pyridine ring, although the regioselectivity can be influenced by the existing piperidinyl group. C-H activation and functionalization methodologies have also emerged as powerful tools for the direct introduction of functional groups onto the pyridine ring.

These derivatization strategies allow for the creation of a diverse library of compounds based on the 3-(piperidin-4-yl)pyridine core structure, which is essential for the optimization of biological activity in drug discovery programs.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring in 3-(piperidin-4-yl)pyridine serves as a versatile handle for introducing a wide array of functional groups through N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of these compounds.

N-Alkylation is commonly achieved by reacting the piperidine nitrogen with various alkyl halides. For instance, N-alkylation of ethyl isonipecotate with 2-chloroketones has been used as an initial step in the synthesis of 4-phenylpyrimidine (B189444) derivatives. acs.org General conditions for N-alkylation of piperidine involve the use of an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724). researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine is in excess. researchgate.net The use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can also facilitate the reaction at room temperature. researchgate.net

N-Acylation introduces an amide functionality, which can significantly alter the compound's properties. This reaction is typically performed by treating the piperidine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. For example, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized by varying the functional group at the N-terminal of the piperidine, leading to compounds with an amide moiety. researchgate.net In the synthesis of novel NLRP3 inhibitors, the piperidine nitrogen of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one was acylated using carboxylic acids activated with reagents like carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide/iodide, anhydrous acetonitrile, room temperature | N-Alkylpiperidines | researchgate.net |

| N-Alkylation | K2CO3, alkylating agent, dry DMF, room temperature | N-Alkylpiperidines | researchgate.net |

| N-Acylation | Carboxylic acid, HOBt, HBTU, DIPEA | N-Acylpiperidines | nih.gov |

| N-Acylation | Carboxylic acid, CDI, CH2Cl2 | N-Acylpiperidines | nih.gov |

Substituent Introduction on Pyridine and Piperidine Rings

Modifications to the pyridine and piperidine rings are essential for fine-tuning the biological activity of 3-(piperidin-4-yl)pyridine derivatives.

On the pyridine ring , substituents can be introduced through various methods, including nucleophilic aromatic substitution and cross-coupling reactions. For instance, in the synthesis of potent cholesterol 24-hydroxylase (CH24H) inhibitors, the fluoro group of 4-chloro-3-fluoropyridine (B1587321) was selectively replaced with pyrazoles under acidic conditions. acs.org This was followed by a subsequent nucleophilic substitution of the remaining fluoro group with N,N-dimethylpiperidine-4-carboxamide at a high temperature. acs.org Suzuki-Miyaura coupling is another powerful tool used to introduce aryl or alkyl groups onto the pyridine ring. acs.org

For the piperidine ring , functionalization can be more complex. One approach involves the synthesis of a substituted piperidine ring prior to its coupling with the pyridine moiety. For example, a method for the regioselective 3-alkylation of piperidine has been described, involving the formation of an enamide anion from Δ¹-piperideine, which is then alkylated with an appropriate alkyl halide. odu.edu Another strategy involves the synthesis of spirocyclic moieties on the piperidine ring, which has been explored in the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. beilstein-journals.org

| Ring | Reaction Type | Key Reagents/Conditions | Example Application | Reference |

| Pyridine | Nucleophilic Aromatic Substitution | Pyrazoles, acidic conditions; N,N-dimethylpiperidine-4-carboxamide, high temperature | Synthesis of CH24H inhibitors | acs.org |

| Pyridine | Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst | Synthesis of CH24H inhibitors | acs.org |

| Piperidine | Regioselective Alkylation | Δ¹-piperideine, ethylmagnesium bromide or LDA, alkyl halide | Synthesis of 3-alkylpiperidines | odu.edu |

| Piperidine | Spirocycle Formation | Dieckmann condensation, Krapcho decarboxylation | Synthesis of DPP-4 inhibitor analogs | beilstein-journals.org |

Formation of Hybrid Scaffolds (e.g., Piperidine-Dihydropyridine Hybrids)

Creating hybrid molecules that combine the 3-(piperidin-4-yl)pyridine scaffold with other pharmacologically active moieties is a promising strategy for developing novel therapeutic agents. A notable example is the design and synthesis of piperidine-dihydropyridine hybrid compounds as potential anticancer agents. nih.gov These hybrid structures leverage the biological activities associated with both the piperidine and dihydropyridine (B1217469) rings. The synthesis of such hybrids often involves multi-step sequences that build the different heterocyclic components and then link them together.

Condensation Reactions for Novel Structures

Condensation reactions are fundamental in constructing the core heterocyclic structures of 3-(piperidin-4-yl)pyridine derivatives and for elaborating them into more complex molecules. The Hantzsch pyridine synthesis, a classic condensation reaction, involves the reaction of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.org Modifications of this reaction allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

Another example is the synthesis of 4-phenylpyrimidine derivatives, which involves the condensation of an amino ketone with formamidine (B1211174) acetate (B1210297) under basic conditions to furnish the pyrimidine (B1678525) ring. acs.org Furthermore, the synthesis of 3-(piperidin-4-yl)-4-substituted-Δ²-1,2,4-triazoline-5-thione derivatives highlights the use of condensation reactions to build novel heterocyclic systems attached to the piperidine moiety. nih.gov

Stereoselective Synthesis Approaches

Many biologically active piperidine derivatives are chiral, and their therapeutic effects are often stereospecific. Therefore, developing stereoselective synthetic methods is of great importance. One approach to obtaining enantiomerically enriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative. acs.orgnih.gov This key step provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgnih.gov

Another strategy utilizes a chiral auxiliary. For instance, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has been achieved starting from 2-pyridone. researchgate.net N-galactosylation of the pyridone, followed by O-silylation, directs the nucleophilic addition of organometallic reagents to the 4-position with high regio- and stereoselectivity. researchgate.net

| Methodology | Key Features | Outcome | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of pyridine- and sp2-hybridized boronic acids | Enantioenriched 3-substituted piperidines | acs.orgnih.gov |

| Chiral Auxiliary (N-galactosylation) | Stereoselective desymmetrization of 2-pyridone | Stereoselective synthesis of 3- and 3,4-disubstituted piperidines | researchgate.net |

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers a high-throughput method for generating libraries of compounds for drug discovery. This technique has been applied to the synthesis of piperidine derivatives. For example, the solid-phase functionalization of 3,4-disubstituted piperidine scaffolds using a traceless linker strategy has been described for the generation of aspartic peptidase inhibitors. acs.org This allows for the synthesis of diverse analogs, which can be screened for selective inhibitory activity. In the context of peptide synthesis, which often employs solid-phase methods, piperidine is a common reagent used for the removal of the Fmoc protecting group. researchgate.net While not a direct synthesis of the piperidine core, this highlights the compatibility of the piperidine structure with solid-phase protocols.

Advanced Characterization and Analytical Techniques in Chemical Research of 3 Piperidin 4 Yl Pyridine Hydrochloride

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 3-(Piperidin-4-yl)pyridine (B1598408) hydrochloride, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 3-(Piperidin-4-yl)pyridine hydrochloride, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The protonation of the pyridine nitrogen and the presence of the hydrochloride salt can lead to downfield shifts, particularly for the protons adjacent to the nitrogen atoms. The aromatic protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm region, exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. acs.org The protons on the piperidine ring are found in the aliphatic region, generally between δ 1.5 and 3.5 ppm. acs.org The protons on carbons adjacent to the piperidine nitrogen (C2' and C6') would appear as multiplets shifted downfield due to the deshielding effect of the nitrogen atom. The proton at the point of attachment to the pyridine ring (C4') would also be a distinct multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm). researchgate.net The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum (δ 25-50 ppm). chemicalbook.com The carbon atom attached to the nitrogen (C2' and C6') and the carbon atom attached to the pyridine ring (C4') will be shifted relative to the other piperidine carbons. The specific chemical shifts provide a fingerprint of the carbon skeleton, confirming the connectivity of the two ring systems.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine C2-H | ~8.5-8.8 | ~148-152 |

| Pyridine C4-H/C5-H/C6-H | ~7.5-8.6 | ~123-145 |

| Piperidine C2'-H, C6'-H (axial & eq.) | ~2.8-3.5 (multiplets) | ~45-50 |

| Piperidine C3'-H, C5'-H (axial & eq.) | ~1.6-2.0 (multiplets) | ~30-35 |

| Piperidine C4'-H | ~2.6-3.0 (multiplet) | ~40-45 |

| Piperidine N-H | Broad signal, variable | N/A |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The formation of the hydrochloride salt significantly influences the spectrum. pw.edu.pl Key expected absorptions include N-H stretching vibrations from the protonated piperidinium (B107235) and pyridinium (B92312) nitrogens, typically appearing as a broad band in the 2500-3200 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine ring are observed just above 3000 cm⁻¹. pw.edu.pl Aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. chemicalbook.com The C=C and C=N ring stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ region. pw.edu.pl The presence of these distinct bands confirms the coexistence of both the saturated piperidine ring and the aromatic pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of pyridine are typically strong and sharp in the Raman spectrum, with prominent bands around 1000 cm⁻¹ and 1030 cm⁻¹ corresponding to ring breathing modes. chemicalbook.comresearchgate.net These bands are sensitive to substitution and protonation, providing further structural confirmation.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Pyridinium/Piperidinium) | 2500-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3150 | Moderate |

| Aliphatic C-H Stretch | 2850-2980 | Strong |

| Aromatic Ring Stretch (C=C, C=N) | 1400-1650 | Strong |

| Pyridine Ring Breathing | Weak/Obscured | ~1000, ~1030 |

| C-H Bending | 1350-1480 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure. For this compound, techniques like Electrospray Ionization (ESI) are typically used. The analysis is performed on the free base, 3-(Piperidin-4-yl)pyridine, which has a molecular formula of C₁₀H₁₄N₂ and a monoisotopic mass of 162.1157 Da. nih.govuni.lu

In positive ion mode, the compound is detected as the protonated molecular ion [M+H]⁺, with an expected m/z value of approximately 163.1230. uni.lu High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the confirmation of the elemental composition and distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the characteristic loss of fragments from the piperidine or pyridine rings.

Chromatographic and Separation Methodologies

Chromatographic methods are crucial for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its purification. acs.org A reversed-phase HPLC (RP-HPLC) method is commonly employed.

In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure the compound remains in its protonated, soluble form and to achieve sharp, symmetrical peaks, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. Detection is typically performed using a UV detector set at a wavelength corresponding to an absorption maximum of the pyridine ring (e.g., ~260 nm). The retention time of the compound is characteristic under specific conditions (flow rate, column temperature, mobile phase gradient), and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis, often reported as a percentage of the total peak area.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement of conventional High-Performance Liquid Chromatography (HPLC), offering higher resolution, speed, and sensitivity. These methods are crucial for determining the purity of this compound and for quantifying any related substances or degradation products. A stability-indicating method is vital to ensure that the analytical procedure can accurately measure the compound in the presence of its potential impurities and degradants. iscientific.org

The development of a UPLC method for a polar, basic compound like this compound typically involves careful selection of the column, mobile phase, and detector settings to achieve optimal separation and peak shape. For pyridine and piperidine derivatives, reversed-phase chromatography is a common approach. nih.govnih.gov Due to the basic nature of the piperidine and pyridine nitrogen atoms, peak tailing can be a challenge. This is often mitigated by using a mobile phase with a suitable pH and an appropriate buffer to ensure consistent ionization of the analyte. The use of modern, highly deactivated stationary phases, such as those with end-capping, is also beneficial.

A representative UPLC method for the analysis of this compound and its related impurities might employ a C18 column with a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) adjusted to an acidic pH) and an organic modifier like acetonitrile or methanol. sielc.com

Table 1: Illustrative UPLC Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

| Injection Volume | 1 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. iscientific.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be particularly useful for the determination of residual solvents and other volatile impurities that may be present from the manufacturing process. cdc.govresearchgate.net Given that the target compound is a hydrochloride salt, it is non-volatile. Therefore, analysis of the salt itself requires derivatization or pyrolysis GC, but it is more commonly used to analyze the free base or volatile impurities.

A common approach for residual solvent analysis in pharmaceutical salts is headspace GC with flame ionization detection (HS-GC-FID). tandfonline.com This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC. This avoids the introduction of non-volatile matrix components onto the GC column.

For the analysis of the compound itself, it would first need to be converted to its more volatile freebase form. The GC-MS analysis of the freebase would provide information on its purity and fragmentation pattern, which is useful for structural confirmation. The mass spectrum of 3-(piperidin-4-yl)pyridine would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the piperidine and pyridine rings. nih.govcaymanchem.com

Table 2: Typical GC-FID Conditions for Purity Analysis of Pyridine Derivatives

| Parameter | Value |

| Column | DB-5 (30m x 0.25mm, 0.25µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (20:1) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a pharmaceutical compound like this compound, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov It also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the solid state.

In the case of a hydrochloride salt, X-ray crystallography confirms the site of protonation and the nature of the interaction between the protonated cation and the chloride anion. For 3-(piperidin-4-yl)pyridine, protonation is expected to occur on one of the nitrogen atoms. The crystal structure would likely feature hydrogen bonds between the protonated nitrogen (N-H+) and the chloride ion (Cl-). nih.gov The piperidine ring typically adopts a chair conformation.

While the specific crystal structure of this compound is not publicly available, analysis of similar structures, such as the hydrochloride salts of other piperidine and pyridine-containing molecules, provides insight into the expected structural features. nih.gov

Table 3: Representative Crystallographic Data for a Related Piperidine Hydrochloride Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 8.78 Å, β = 98.5° |

| Volume | 1350 ų |

| Z | 4 |

| Hydrogen Bonding | N-H···Cl, C-H···Cl |

Note: This data is illustrative and based on a representative structure of a similar class of compound.

Electrochemical and Capillary Electrophoresis Methods

Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the redox properties of this compound. The pyridine moiety is electrochemically active and can undergo reduction at a suitable electrode. electronicsandbooks.comwpmucdn.com The reduction potential is influenced by the pH of the solution and the nature of the substituent on the pyridine ring. rsc.org Voltammetric studies can be used to understand the mechanism of electron transfer and to develop electroanalytical methods for the quantification of the compound.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species. As this compound is a salt, it exists in its protonated, charged form in acidic solutions, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE). oup.com CZE separates ions based on their charge-to-size ratio. This technique can be used for purity determination and the separation of closely related impurities. mdpi.com The method typically employs a fused-silica capillary and a background electrolyte at a low pH to ensure full protonation of the analyte. oup.com

Table 4: General Capillary Zone Electrophoresis Parameters for Pyridine Alkaloid Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm or 260 nm |

Thermal Gravimetric Analysis (TG) and Energy Dispersive X-ray Spectroscopy (EDX)

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and decomposition profile. When heated, the compound will eventually decompose. jubilantingrevia.com The TGA thermogram would show the temperature at which this decomposition begins and the number of decomposition steps. For a hydrochloride salt, the initial weight loss may correspond to the loss of hydrogen chloride, followed by the decomposition of the organic moiety at higher temperatures. chemicalbook.com The safety data for piperidine hydrochloride indicates it is stable under normal conditions but decomposes upon heating, producing toxic fumes including nitrogen oxides and hydrogen chloride. fishersci.comcdhfinechemical.com

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM). EDX analysis of this compound would confirm the presence of the expected elements: carbon (C), nitrogen (N), and chlorine (Cl). It can also provide semi-quantitative information about the relative abundance of these elements. This technique is particularly useful for confirming the presence of the chloride counter-ion and for detecting any inorganic impurities. muanalysis.comscience.gov The EDX spectrum would show characteristic X-ray peaks corresponding to the electronic transitions of each element present in the sample.

Table 5: Expected Elemental Composition from EDX Analysis

| Element | Expected Presence | Characteristic X-ray Lines |

| Carbon (C) | Yes | Kα |

| Nitrogen (N) | Yes | Kα |

| Chlorine (Cl) | Yes | Kα, Kβ |

| Oxygen (O) | Possible (adsorbed water/solvent) | Kα |

Computational Chemistry and Molecular Modeling for 3 Piperidin 4 Yl Pyridine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of 3-(Piperidin-4-yl)pyridine (B1598408) hydrochloride at the atomic level. These calculations help in understanding the molecule's geometry, stability, and reactivity.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the electronic structure of a molecule. sapub.org While often considered a starting point for more advanced calculations, HF methods are valuable for analyzing molecular orbital energies. sapub.org In the study of systems like 3-(Piperidin-4-yl)pyridine hydrochloride, HF calculations can provide initial insights into the electronic distribution and orbital energies, which are crucial for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. sci-hub.se The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. For pyridine (B92270) derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack and is instrumental in correlating molecular structure with reactivity trends. wuxibiology.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Substituted Pyridine Derivative | -6.5 | -1.2 | 5.3 | DFT/B3LYP |

| Aminothiazolyl Pyridine | -5.8 | -2.1 | 3.7 | B3LYB/6-31G(d,p) |

| Chloropyridine | -7.2 | -0.9 | 6.3 | DFT Calculation |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.inchemrxiv.org The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. bhu.ac.inresearchgate.net For this compound, MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic interaction. In contrast, the hydrogen atoms, particularly the one associated with the hydrochloride, would exhibit a positive potential. bhu.ac.inresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design to understand and predict the interactions between a ligand like a 3-(Piperidin-4-yl)pyridine derivative and its biological target. nih.govnih.govd-nb.inforesearchgate.netresearchgate.net

Docking simulations can predict the specific binding mode of this compound within the active site of a target protein. These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar compounds have shown that the protonated piperidine (B6355638) nitrogen can form crucial hydrogen bonds with acidic residues like aspartate in a protein's active site. nih.gov The pyridine ring can engage in favorable electrostatic and hydrophobic interactions with the receptor. nih.gov

The simulations also provide a quantitative estimation of the binding affinity, often expressed as a docking score or a calculated binding energy (ΔG), which helps in ranking potential drug candidates. mdpi.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. mdpi.com

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivative | Lysine (B10760008) Specific Demethylase 1 (LSD1) | -7.5 | Asp555, Tyr761 |

| 4-Substituted Pyridine-3-sulfonamide | Carbonic Anhydrase XII (hCA XII) | -8.4 | Not Specified |

| Indolyl-Pyridine Derivative | Mycobacterium smegmat complex (6AJG) | -9.2 | Not Specified |

Identification of Key Interacting Residues and Pharmacophoric Features

Computational docking and molecular dynamics simulations are pivotal in elucidating how ligands derived from the 3-(piperidin-4-yl)pyridine core interact with their biological targets. By modeling the binding of these compounds into the active sites of proteins, researchers can identify crucial amino acid residues and define the essential pharmacophoric features required for biological activity.

For instance, in the structure-based design of inhibitors for Cholesterol 24-Hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism, computational models have been validated by X-ray crystallography. acs.org These studies revealed that derivatives of the 3-piperidinyl pyridine scaffold establish specific interactions critical for potent inhibition. Key interactions observed include:

Hydrogen Bonding: A significant hydrogen bond with the residue Gly369 is a preferred interaction for enhancing inhibitory potency. acs.org

Hydrophobic Interactions: The lipophilic "steroidal cavity" of the enzyme forms hydrophobic interactions with the ligand. acs.org

Residue Recruitment: In some derivatives, the thiocarbonyl or carbonyl moiety can recruit specific residues like Arg226 and Phe80 into the active site, creating new hydrophobic pockets and strengthening the binding affinity. acs.org

Pharmacophore modeling further distills these interaction patterns into a set of essential features. For pyridine-based scaffolds, a typical pharmacophore model might include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional geometry. rsc.org Such models serve as templates for virtual screening of compound libraries to identify new molecules with a high probability of binding to the target. rsc.orgresearchgate.net

Table 1: Key Interacting Residues for Piperidinyl Pyridine Derivatives in CH24H

| Interaction Type | Key Amino Acid Residue(s) | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Gly369 | Enhances inhibitory potency |

| Hydrophobic Interaction | Residues in the "steroidal cavity" | Stabilizes the ligand in the active site |

| Residue Recruitment | Arg226, Phe80 | Creates new hydrophobic pockets for improved affinity |

In Silico Prediction of Molecular Properties for Research Design

Before committing to costly and time-consuming synthesis, computational methods are used to predict the physicochemical and pharmacokinetic properties of designed molecules. This in silico assessment, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps prioritize candidates with favorable drug-like characteristics. nih.gov For compounds based on the this compound structure, these predictions are crucial for optimizing their potential as therapeutic agents. nih.govbenthamdirect.com

Commonly predicted properties include:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility are calculated to ensure they fall within ranges typical for orally bioavailable drugs (e.g., Lipinski's Rule of Five). cmjpublishers.com

Pharmacokinetics (ADME): Models predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. nih.govcmjpublishers.com

Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition) and other off-target effects can be flagged early in the design process. nih.gov

These computational evaluations allow for the iterative refinement of molecular structures to enhance their ADMET profiles, thereby increasing the probability of success in later preclinical and clinical stages. nih.govresearchgate.net

Table 2: Representative In Silico Predictions for Pyridine/Piperidine Scaffolds

| Property Class | Predicted Parameter | Importance in Drug Design |

|---|---|---|

| Physicochemical | Lipinski's Rule of Five | Assesses oral bioavailability potential |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability | |

| Absorption | Human Intestinal Absorption (HIA) | Estimates absorption from the gut |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines potential for CNS activity |

| Metabolism | CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity |

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions used to synthesize complex molecules like 3-(piperidin-4-yl)pyridine. ias.ac.inresearchgate.net One of the key synthetic transformations for creating the piperidine ring is the hydrogenation of the corresponding pyridine ring. researchgate.net

DFT studies have been employed to investigate the stepwise mechanism of pyridine hydrogenation in detail. scholaris.caresearchgate.netutoronto.ca These computational analyses can model the entire reaction pathway, identifying transition states and calculating activation energy barriers for each step. For example, a plausible pathway for the full hydrogenation of a substituted pyridine catalyzed by a Lewis acid was shown by DFT calculations to involve five distinct stages:

Formation of a frustrated Lewis pair (FLP) between the catalyst and the pyridine. rsc.org

Activation of molecular hydrogen (H2) by the FLP. rsc.org

Intramolecular hydride transfer to produce a dihydropyridine (B1217469) intermediate. rsc.org

A second hydrogenation step to form a tetrahydropyridine. rsc.org

A final hydrogenation step to yield the fully saturated piperidine ring. rsc.org

Such studies reveal the rate-limiting step of the reaction and can explain experimental observations. rsc.org By understanding the energetic landscape of the reaction, chemists can optimize conditions (e.g., catalyst, temperature, pressure) to improve reaction yields and selectivity. scholaris.caresearchgate.net DFT calculations are also used to analyze other synthetic steps, such as nucleophilic substitution or cross-coupling reactions, by examining the electronic structure and reactivity of the pyridine derivatives involved. uctm.edu

Structure-Based Drug Design Principles in Computational Approaches

Structure-based drug design (SBDD) is a rational and powerful strategy that leverages three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design potent and selective inhibitors. acs.org The 3-(piperidin-4-yl)pyridine scaffold has been successfully utilized in SBDD campaigns against various targets. acs.orgresearchgate.net

The SBDD process is iterative and computationally driven:

Target-Ligand Complex Analysis: The crystal structure of a target protein, often co-crystallized with a fragment or a known inhibitor, is analyzed to identify the key binding interactions in the active site. acs.orgresearchgate.net For example, the analysis of how a fragment binds to the S1/S3 pockets of the enzyme renin provided a starting point for designing more potent inhibitors. researchgate.net

In Silico Design and Modification: Guided by the structural information, new molecules are designed in silico to optimize these interactions. This can involve introducing functional groups that can form new hydrogen bonds, fill hydrophobic pockets, or displace unfavorable water molecules. For example, introducing a basic amine on a piperidine ring was shown to be essential for interaction with catalytic aspartic acids in renin. researchgate.netbohrium.com

Computational Validation: The newly designed compounds are then docked into the protein's active site computationally to predict their binding mode and estimate their binding affinity. This allows for the prioritization of the most promising candidates for synthesis. nih.gov

Synthesis and Experimental Testing: The prioritized compounds are synthesized and tested experimentally. The results, including potency and selectivity data, along with new crystal structures of the most potent compounds, feed back into the design cycle for further optimization. acs.orgresearchgate.net

This approach led to a remarkable 65,000-fold increase in potency for a renin inhibitor based on an N-(piperidin-3-yl)pyrimidine scaffold, demonstrating the power of SBDD in drug discovery. researchgate.net

Structure Activity Relationship Sar and Structural Optimization Principles

Elucidation of Key Structural Elements for Biological Activity

The biological activity of compounds derived from the 3-(piperidin-4-yl)pyridine (B1598408) core is highly dependent on several key structural motifs. The core structure itself, comprising a pyridine (B92270) ring linked to a piperidine (B6355638) ring, serves as a foundational scaffold for interaction with various biological targets. Research into inhibitors for enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H) has illuminated the criticality of each component.

The pyridine core is considered essential for potency in certain contexts. For instance, in a series of LSD1 inhibitors, replacing the pyridine core with a benzene (B151609) ring resulted in a staggering ~170-fold decrease in potency, underscoring the importance of the nitrogen-containing heterocycle for activity. nih.gov Similarly, the linkage and the specific attachment point of the piperidine ring are crucial. An ether (-O-) linkage between the pyridine and piperidine moieties was found to be highly favorable, while its bioisosteric replacement with an amine (-NH-) was strongly disfavored. nih.gov

The piperidine ring itself is not merely a linker but an integral component for molecular recognition. The position of its attachment to the rest of the scaffold is critical; a piperidin-4-yl substituent was significantly more favorable for LSD1 inhibition than a piperidin-3-yl group. nih.gov In the development of CH24H inhibitors, the introduction of a piperidin-4-yl group to a 4-phenylpyridine (B135609) scaffold validated the series as a novel class of inhibitors, even if initial potency was modest. acs.org Subsequent modifications to this ring, such as replacing it with a piperazinyl or phenyl group, significantly enhanced activity, suggesting that sp² characteristics at this position can be beneficial for maintaining a planar conformation. acs.org

Table 1: Importance of Core Structural Elements for LSD1 Inhibition Data sourced from research on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors. nih.gov

| Compound ID | Core Structure | Linkage | Piperidine Position | Relative Potency |

|---|---|---|---|---|

| 17 (Reference) | Pyridine | -O- | 4-yl | High |

| 41 | Benzene | -O- | 4-yl | ~170-fold less potent |

| 42 | Pyridine | -O- | 3-yl | Significantly less favorable |

| 43 | Pyridine | -NH- | 4-yl | Greatly reduced activity |

Positional and Substituent Effects on Activity and Selectivity

The potency and selectivity of 3-(piperidin-4-yl)pyridine derivatives can be finely tuned by altering the position and nature of various substituents on both the pyridine and piperidine rings.

In the pursuit of CH24H inhibitors, modifications to a 3-(piperidin-4-yl)-4-phenylpyridine scaffold demonstrated significant SAR. acs.org

Substituents on the Pyridine Core: Replacing the phenyl group at the 4-position of the pyridine ring with other aromatic systems had a profound impact on both activity and selectivity. A 2-pyridyl group drastically reduced inhibition of the off-target enzyme CYP3A4 but also led to a 20-fold decrease in CH24H activity. acs.org Introducing a nitrogen atom into the phenyl ring to create a 4-phenylpyrimidine (B189444) scaffold also improved the CYP3A4 profile while being only 5-fold less potent for CH24H. acs.org The most successful modifications involved substituted pyrazoles at this position, where a 4-methyl-1-pyrazolyl group significantly boosted potency. acs.org

Substituents on Peripheral Groups: The addition of a fluoro group to the 4-phenyl ring increased inhibitory activity for both CH24H and CYP3A4, an effect associated with increased lipophilicity. acs.org

Substituents on the Piperidine Ring: In a different series of aromatase inhibitors based on a 3-alkyl-3-(4-pyridyl)-piperidine-2,6-dione scaffold, the length of an alkyl group at the 1-position of the piperidine ring was varied. nih.gov Inhibitory activity was found to be maximal for the 1-octyl derivative. nih.gov This highlights that modifications to the piperidine nitrogen can be a key optimization strategy.

Table 2: Effect of Substituents on 3-Piperidinyl Pyridine Derivatives as CH24H Inhibitors Data shows IC50 values against human CH24H enzyme and inhibition of CYP3A4. acs.org

| Compound ID | Core Scaffold | 4-Position Substituent | CH24H IC50 (nM) | CYP3A4 (% inhib. at 10 µM) |

|---|---|---|---|---|

| 6 | 3-Piperidinyl Pyridine | Phenyl | 8.1 | 96 |

| 7 | 3-Piperidinyl Pyridine | 2-Pyridyl | 160 | 29 |

| 8 | 3-Piperidinyl Pyrimidine (B1678525) | Phenyl | 44 | 50 |

| 12 | 3-Piperidinyl Pyridine | 1-Pyrazolyl | 68 | <10 |

| 17 | 3-Piperidinyl Pyridine | 4-Methyl-1-pyrazolyl | 8.5 | <10 |

Bioisosteric and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are crucial strategies in medicinal chemistry to improve compound properties, explore novel chemical space, and circumvent intellectual property. researchgate.net These techniques involve replacing functional groups or core structures with others that possess similar biological properties. researchgate.net

In the optimization of 3-(piperidin-4-yl)pyridine derivatives, these principles have been applied effectively.

Scaffold Hopping: A clear example is the replacement of the entire pyridine core with a benzene ring, which, although detrimental to activity for LSD1 inhibitors, represents a classic scaffold hop. nih.gov A more successful application was observed in the development of CH24H inhibitors, where the 4-phenyl group on the pyridine core was "hopped" to various other heterocycles. acs.org Replacing the phenyl ring with a 1-pyrazolyl group can be seen as a scaffold hopping strategy that ultimately led to a compound with negligible CYP3A4 inhibition. acs.org

Bioisosteric Replacement: The substitution of the ether linkage (-O-) with a secondary amine (-NH-) in LSD1 inhibitors is a direct example of a classical bioisosteric replacement. nih.gov In this case, the replacement was not tolerated and led to a significant loss of activity, indicating the critical role of the oxygen atom in the pharmacophore. nih.gov Another example involves the replacement of the piperidin-4-yl group with a piperazinyl group, which enhanced activity against CH24H, demonstrating a successful bioisosteric modification of the core structure. acs.org

Ligand-Lipophilicity Efficiency (LLE) in Optimization Strategies

Ligand-Lipophilicity Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a critical metric used in lead optimization to assess the quality of compounds. wikipedia.org It relates a compound's potency (pIC50) to its lipophilicity (logP or logD) via the formula: LLE = pIC50 - logD. acs.orggardp.org The goal is to maximize potency while maintaining low lipophilicity, as high lipophilicity can lead to poor absorption, low solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org

The optimization of 3-piperidinyl pyridine derivatives as CH24H inhibitors provides a clear case study for the successful application of an LLE-guided strategy. acs.org Researchers focused on the LLE score to guide the selection of new scaffolds and substituents, specifically to mitigate off-target CYP3A4 inhibitory activity, which was linked to higher lipophilicity. acs.org

For example, replacing the lipophilic 4-phenyl group on the pyridine core (logD = 2.5) with more polar heterocyclic systems like 1-pyrazolyl (logD = 1.3) or 4-methyl-1-pyrazolyl (logD = 1.6) was a key strategy. acs.org While the initial potency of the 1-pyrazolyl derivative was modest, the LLE was promising (6.0). acs.org Further optimization to the 4-methyl-1-pyrazolyl derivative led to a significant boost in potency (IC50 = 8.5 nM) and an excellent LLE value of 6.5. acs.org This LLE-guided approach was instrumental in identifying a highly potent and selective CH24H inhibitor, demonstrating that the increase in potency was not merely a consequence of increasing lipophilicity. acs.orgsciforschenonline.org

Table 3: LLE-Guided Optimization of CH24H Inhibitors Data based on a series of 3-piperidinyl pyridine derivatives. acs.org

| Compound ID | 4-Position Substituent | CH24H pIC50 | logD (pH 7.4) | LLE (pIC50 - logD) |

|---|---|---|---|---|

| 6 | Phenyl | 8.1 | 2.5 | 5.6 |

| 12 | 1-Pyrazolyl | 7.2 | 1.3 | 5.9 |

| 16 | 1-Pyrazolyl | 7.3 | 1.2 | 6.1 |

| 17 | 4-Methyl-1-pyrazolyl | 8.1 | 1.6 | 6.5 |

Rational Design and Molecular Design Steps in Lead Optimization

Rational drug design leverages structural information of the biological target to guide the design and modification of lead compounds. mdpi.com This process, a cornerstone of modern lead optimization, involves iterative cycles of molecular modeling, chemical synthesis, and biological testing to enhance a compound's potency, selectivity, and pharmacokinetic properties. ijddd.comresearchgate.net

The development of derivatives from the 3-(piperidin-4-yl)pyridine scaffold has heavily relied on these principles.

Structure-Based Drug Design: The discovery of potent CH24H inhibitors began with a structure-based drug design approach. acs.org The X-ray crystal structure of the target enzyme (CH24H) in complex with an optimized inhibitor (compound 17) was solved, revealing a unique binding mode. acs.org This structural insight provides a definitive blueprint for further rational design of next-generation inhibitors.

Molecular Modeling and Docking: In the development of LSD1 inhibitors, enzyme kinetics and docking studies were employed to provide a possible binding mode for the compounds. nih.gov Such computational tools are essential in the early stages of lead optimization to predict how a designed molecule might interact with its target, helping to prioritize which compounds to synthesize. nih.govnih.gov This allows chemists to virtually explore different substituents and scaffolds to find those with the best predicted fit and interaction profile.

Iterative Optimization: The entire process described for the CH24H inhibitors is a hallmark of rational lead optimization. acs.org Starting from an initial hit, a systematic exploration of the core rings and peripheral substituents was undertaken. acs.org Each modification was guided by a specific hypothesis—for instance, introducing nitrogen atoms into aromatic rings to reduce lipophilicity and improve selectivity. acs.org The resulting biological data from each new compound then informed the next design step, leading to a progressive enhancement of the desired molecular properties. nih.gov

Biological Target Identification and Mechanistic Insights from in Vitro Studies

Enzyme Inhibition Mechanism Studies

Derivatives of the 3-(Piperidin-4-yl)pyridine (B1598408) scaffold have been investigated for their inhibitory activity against a variety of enzymes. The following sections provide a detailed overview of the mechanistic insights gained from in vitro studies across several important enzyme classes.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through the demethylation of histone H3 lysine 4 (H3K4).

Mechanism of Action: Enzyme kinetics and molecular docking studies indicate that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. The basic piperidine (B6355638) side chain is crucial for this inhibitory activity. X-ray crystallography of a related inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with LSD1 revealed the specific binding mode. The inhibitor anchors within the substrate-binding cavity, with the piperidine ring interacting with the side chains of Asp555 and Asn540. The 4-cyanophenyl group extends deep into the catalytic center, forming a hydrogen bond with Lys661, a key residue in the demethylation reaction. This multi-point interaction explains the high inhibitory potency of this class of compounds.

Inhibitory Potency: A series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated significant potency, with Kᵢ values as low as 29 nM. These compounds also show high selectivity (>160-fold) over the related monoamine oxidases A and B (MAO-A and MAO-B).

Table 1: LSD1 Inhibition by 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

| Compound | Kᵢ (nM) vs LSD1 | Selectivity vs MAO-A | Selectivity vs MAO-B |

|---|---|---|---|

| Derivative 1 | 29 | >160x | >160x |

| Derivative 2 | 45 | >160x | >160x |

| Derivative 3 | 58 | >160x | >160x |

Note: Data is representative of the potency and selectivity reported for this class of compounds.

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Derivatives based on a 3-piperidinyl pyridine (B92270) scaffold have been developed as highly potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H or CYP46A1). This brain-specific cytochrome P450 enzyme is responsible for metabolizing cholesterol into 24S-hydroxycholesterol (24HC), playing a key role in brain cholesterol homeostasis.

Mechanism of Action: The development of these inhibitors was guided by a structure-based drug design approach. X-ray crystallography of an inhibitor bound to CH24H revealed a unique binding mode that informs the structure-activity relationship (SAR). The pyridine nitrogen atom coordinates with the heme iron in the enzyme's active site, a characteristic interaction for many CYP450 inhibitors. Modifications to the substituents on the pyridine and piperidine rings were optimized to enhance potency and selectivity.

Inhibitory Potency: Optimization of the 3-piperidinyl pyridine series led to the discovery of compounds with nanomolar potency. For example, the 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 was identified as a highly potent and selective CH24H inhibitor with an IC₅₀ value of 8.5 nM.

Table 2: CH24H Inhibition by 3-Piperidinyl Pyridine Derivatives

| Compound | CH24H IC₅₀ (nM) |

|---|---|

| Soticlestat Analog | 7.4 |

| Derivative 17 | 8.5 |

| Phenylpyrimidine Analog | 44 |

| 2-Pyridyl Analog | 160 |

Note: IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity in vitro.

Pancreatic Lipase Inhibition

While piperidine derivatives have been explored as inhibitors of pancreatic lipase, specific in vitro inhibition data for compounds based on the 3-(Piperidin-4-yl)pyridine hydrochloride scaffold are not detailed in the currently reviewed literature. Kinetic studies on other classes of piperidine compounds have shown a competitive mechanism of inhibition for pancreatic lipase.

Kinase Inhibition (e.g., IKKb, ALK, ROS1, PDE3A, FAK, JNK)

The 3-(piperidin-4-yl)pyridine scaffold has been utilized in the development of inhibitors for various kinases, though specific data for IKKb, ALK, ROS1, PDE3A, FAK, and JNK is limited in the available literature. However, research on the related Rho-associated coiled-coil containing protein kinase (ROCK) demonstrates the potential of this chemical class. Derivatives of 3-(piperidin-4-yl)pyridine have been synthesized and evaluated as ROCK inhibitors, with one potent compound, 10a , exhibiting an IC₅₀ value of 0.23 μM for ROCK1. google.com This compound also showed good selectivity over other kinases like PKA, PKC, and MRCKβ. google.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

In the context of cholinesterase inhibition for potential application in Alzheimer's disease, various scaffolds containing piperidine and pyridine rings have been investigated. However, specific in vitro inhibitory data for this compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is not prominently available in the reviewed scientific literature. Studies on related pyrazolo[3,4-b]pyridine derivatives have identified dual inhibitors of both AChE and BuChE, with some compounds showing a mixed-type inhibition mechanism.

Renin Inhibition

Structure-based drug design has led to the development of potent renin inhibitors based on a structurally related N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. Renin is an aspartyl protease that represents the rate-limiting step in the renin-angiotensin-aldosterone system.

Mechanism of Action: The design strategy focused on introducing a basic amine to interact with the two catalytic aspartic acid residues in the enzyme's active site. Crystal structures of these inhibitors bound to renin confirmed that the piperidine NH group forms key interactions with these catalytic residues. Further optimization of substituents to interact with the S1/S3 binding pockets, which included inducing a structural change in the enzyme ('Leu-in' to 'Leu-out' conformational shift of Leu114), was critical to achieving high potency.

Inhibitory Potency: This rational design approach resulted in a dramatic enhancement of inhibitory activity. The optimized compound, an N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative, was found to be a 65,000-fold more potent renin inhibitor than the initial fragment-based hit. This compound also demonstrated excellent selectivity over other aspartyl proteases.

Table 3: Renin Inhibition by N-(Piperidin-3-yl)pyrimidine-5-carboxamide Derivatives

| Compound | Renin IC₅₀ (μM) | Fold Improvement vs. Hit |

|---|---|---|

| Hit Compound (3) | 130 | 1x |

| Intermediate (7) | 2.6 | 50x |

| Optimized Compound (14) | 0.002 | 65,000x |

Note: Data illustrates the significant potency gains achieved through structure-based design.

Cellular Pathway Interrogations and Mechanism of Action Elucidation

Investigations into the downstream cellular signaling pathways modulated by this compound and the elucidation of its precise mechanism of action at a cellular level have not been documented in accessible research.

In Vitro Selectivity Profiling

A comprehensive in vitro selectivity profile of this compound against a panel of different receptors, ion channels, and enzymes has not been published, preventing an assessment of its target specificity.

Strategic Applications in Lead Discovery and Pre Clinical Research

Role as a Privileged Scaffold in Drug Design

The 3-(piperidin-4-yl)pyridine (B1598408) core is considered a privileged scaffold in drug design. Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets, often with high affinity. mdpi.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and natural products, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. rsc.orgnih.gov Its presence can enhance a molecule's biochemical potency, metabolic stability, and cell permeability. nih.govresearchgate.net

The piperidine (B6355638) moiety, a saturated heterocycle, provides a three-dimensional character to the molecule, which is often crucial for optimal binding to the complex topographies of protein active sites. The combination of the aromatic pyridine and the aliphatic piperidine in the 3-(piperidin-4-yl)pyridine scaffold creates a versatile template. This structure allows for the exploration of chemical space in multiple vectors, making it a valuable starting point for developing libraries of compounds aimed at a diverse range of biological targets. mdpi.comnih.gov For instance, the introduction of a piperidin-4-yl group into a 4-phenylpyridine (B135609) scaffold was a key step in the development of novel inhibitors for the Cholesterol 24-Hydroxylase (CH24H) enzyme, validating the utility of this scaffold in generating new hit compounds. acs.org

High-Throughput Screening Library Design and Generation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for activity against a specific biological target. The design of compound libraries for HTS is critical for increasing the probability of finding high-quality "hits." Scaffolds like 3-(piperidin-4-yl)pyridine are ideal for inclusion in HTS libraries due to their "drug-like" properties and synthetic tractability. ku.edu

Libraries based on this scaffold can be generated to exhibit significant structural diversity. The piperidine nitrogen can be functionalized with a wide array of substituents, and the pyridine ring can be modified at its open positions. This allows for the creation of a large collection of related but distinct molecules, systematically covering a broad chemical space. researchgate.net These libraries are often designed to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize the chances that identified hits will have favorable pharmacokinetic properties suitable for further development. ku.edu The goal is to populate screening collections with novel, diverse, and high-quality compounds that can serve as starting points for drug discovery campaigns. researchgate.net

Lead Generation and Optimization Methodologies

Once a "hit" compound is identified from HTS, it enters the process of lead generation and optimization. This iterative phase aims to improve the compound's potency, selectivity, and pharmacokinetic profile to transform it into a viable drug candidate. patsnap.com The 3-(piperidin-4-yl)pyridine scaffold is highly amenable to these optimization strategies.

Structure-Activity Relationship (SAR) analysis is a fundamental component of lead optimization, involving the systematic modification of a compound's structure to understand how these changes affect its biological activity. patsnap.com For derivatives of 3-(piperidin-4-yl)pyridine, SAR studies have provided critical insights for improving potency and other key attributes.

In the development of CH24H inhibitors, for example, exploration of the core rings at the 3-position of a 4-phenylpyridine scaffold was initiated. The introduction of the piperidin-4-yl group yielded a compound with an IC₅₀ value of 950 nM, establishing it as a valid starting point. acs.org Subsequent modifications and SAR studies revealed key insights:

Replacing the piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced activity, suggesting a preference for sp² character at this position to maintain a planar conformation. acs.org

Further modifications, such as adding a methyl group to a pyrazole (B372694) ring attached at the 4-position of the pyridine, led to a potent inhibitor (compound 17 ) with an IC₅₀ of 8.5 nM. This indicated that the methyl group was specifically recognized by the target enzyme. acs.org

Similarly, in the design of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, SAR studies demonstrated that substitution at the 4-position of a linked phenyl ring was favorable. A 4-methyl group resulted in a compound with a Kᵢ of 29 nM, while moving the methyl group to the 3-position drastically decreased activity. nih.gov

Table 1: SAR of 4-Substituted 6-Phenyl-3-(piperidin-4-ylmethoxy)pyridine Derivatives as LSD1 Inhibitors nih.gov

| Compound | R Group (4-position) | Kᵢ (nM) |

|---|---|---|

| 16 | -CF₃ | 58 |

| 17 | -CH₃ | 29 |

| 19 | -CH₂CH₃ | 200 |

| 20 | -CH(CH₃)₂ | 88 |

Computational methods are integral to modern lead optimization, allowing for the rapid assessment of virtual compounds and guiding synthetic efforts. patsnap.comnumberanalytics.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations predict how structural modifications might affect a compound's binding affinity and other properties. numberanalytics.comfrontiersin.org

For scaffolds like 3-(piperidin-4-yl)pyridine, computational approaches can be used to:

Predict Binding Modes: Molecular docking can be used to visualize how different derivatives fit into the active site of a target protein, helping to rationalize observed SAR and design new analogs with improved interactions. nih.gov